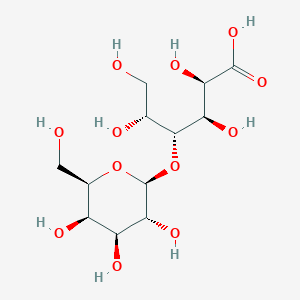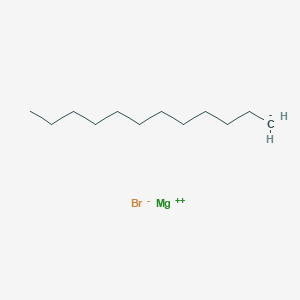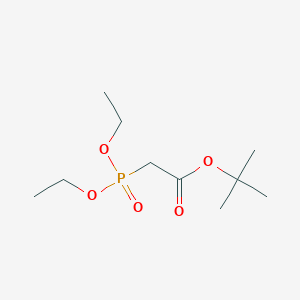
Lactobionic acid
Overview
Description
Lactobionic acid (LBA) is a sugar acid, a disaccharide formed from gluconic acid and galactose . It can be formed by the oxidation of lactose . The carboxylate anion of lactobionic acid is known as lactobionate . It is an aldonic acid with probiotics, antimicrobial, antioxidant, calcium chelating activity .
Synthesis Analysis
Lactobionic acid is produced mainly through biochemical methods which make it safe for humans to consume as food or medicine . This systematic review describes various bioproduction methods of lactobionic acid, emphasizing the production method, conversion rate, and specific yield of various microorganisms and enzymes employed in its biosynthesis .Molecular Structure Analysis
The molecular formula of Lactobionic acid is C12H22O12 . Its IUPAC name is (2R,3R,4R)-2,3,5,6-Tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid .Chemical Reactions Analysis
Lactobionic acid can be formed by the oxidation of lactose . The biochemical method for producing lactobionic acid makes it safe for humans to consume as food or medicine . The oxidoreductase enzymes responsible for the conversion of lactose can be purified from the system by advanced membrane technology .Physical And Chemical Properties Analysis
Lactobionic acid is a polyhydroxy acid formed by the union of two molecules (galactose and gluconic acid) linked by an ether-bond . It shows many interesting and unusual properties due to its structure and composition, although it is traditionally known in the food industry for its chelating, moisturizing, gelling, and antioxidant properties .Scientific Research Applications
- Lactobionic acid (LBA) is known for its numerous biofunctional qualities and is used in the food industry to improve flavor, texture, yield, and shelf life .
- It provides extra functional properties and sensory attributes through the reduction of undesirable Maillard browning in cooking products .
- It’s also used as a flavor enhancer for foods or beverages .
- LBA is used in the pharmaceutical industry due to its probiotics, antimicrobial, antioxidant, and calcium chelating activity .
- For example, the antibiotic erythromycin is used as the salt erythromycin lactobionate when intravenously delivered .
- It’s also used in organ preservation solutions .
- LBA is used in the cosmetics industry as an antioxidant .
- It helps to retain moisture in the skin by attracting and binding water molecules, gently exfoliating, and providing antioxidant properties .
- It fights free radicals, soothes and calms, moisturizes, evens skin tone, and reduces fine lines and wrinkles .
- In dairy products, LBA can be used to improve flavor, texture, yield, and shelf life with additional health benefits .
- It has been incorporated as an acidifier agent in fermented milk products .
- It’s also used in ice cream production .
- LBA is used in chemical research due to its excellent physical and chemical properties .
- It’s produced by the control of pH and temperature in fermentation of Pseudomonas taetrolens .
- It’s also used in the synthesis of novel potentially biocompatible and biodegradable drug delivery vehicles .
Food Industry
Pharmaceutical Industry
Cosmetic Industry
Dairy Products
Chemical Research
Biosynthesis
- Lactobionic Acid is used in skincare products due to its exfoliating and moisturizing properties .
- It helps brighten skin, fade dark marks, and hydrate the skin .
- It’s considered gentler than regular acids and is suitable for people with sensitive skin .
- Mineral salts of Lactobionic acid are used for mineral supplementation .
- It can form salts with mineral cations such as calcium, potassium, sodium, and zinc .
Skin Care
Mineral Supplementation
Advanced Chemical Research
- Lactobionic Acid is used in skincare products due to its exfoliating properties .
- It gently lifts off dead skin cells and makes your skin smooth and even .
- It’s considered gentler than regular acids and is suitable for people with sensitive skin .
- Mineral salts of Lactobionic acid are used for mineral supplementation .
- It can form salts with mineral cations such as calcium, potassium, sodium, and zinc .
Exfoliation
Mineral Supplementation
Post Cosmetic Procedure Care
Safety And Hazards
Future Directions
In the future, biotechnological production of lactobionic acid can be supposed to take the full transition to the manufacturing stage . The procedure described in this paper could help to produce LBA on an industrial scale via microbial bioconversion from acid whey, developing a promising biotechnological approach for lactose conversion .
properties
IUPAC Name |
(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22)/t3-,4-,5+,6+,7-,8-,9-,10-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTUSYBCFIZPBE-AMTLMPIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5001-51-4 (calcium salt[2:1]), 110638-68-1 (calcium salt/solvate), 12569-38-9 (calcium glubionate salt/solvate), 129388-07-4 (levdobutamine salt/solvate), 135326-55-5 (clarithromycin salt/solvate), 305831-47-4 (azithromycin salt/solvate), 33659-28-8 (calcium bromo salt/solvate), 3847-29-8 (erythromycin salt/solvate), 69313-67-3 (potassium salt/solvate), 97635-31-9 (calcium glubionate salt/solvate) | |
| Record name | Lactobionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3048861 | |
| Record name | Lactobionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lactobionic acid | |
CAS RN |
96-82-2, 110638-68-1 | |
| Record name | Lactobionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lactobionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lactobionic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16621 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lactobionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-O-β-D-galactopyranosyl-D-gluconic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.309 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-Gluconic acid, 4-O-β-D-galactopyranosyl-, calcium salt (2:1), dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.462 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LACTOBIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65R938S4DV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B104323.png)







![N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide](/img/structure/B104346.png)




